N4-benzylpyridine-2,4-diamine
Description
Historical Development of Diaminopyridine Research
The exploration of diaminopyridines began in the mid-20th century with studies on 2,4-diaminopyridine (2,4-DAP) and 4-aminopyridine (4-AP), which demonstrated neuromodulatory properties. These early investigations revealed that the strategic placement of amino groups on the pyridine ring significantly influenced electronic distribution and biological activity. The introduction of benzyl substituents, as seen in this compound, marked a shift toward enhancing steric and electronic tunability for specialized applications.
Key milestones include:
- 1970s–1980s : Development of 2,4-DAP derivatives for neuromuscular disorder therapeutics.
- 2000s : Advances in cross-coupling reactions enabling efficient N-alkylation of pyridine diamines.
- 2010s : Computational studies elucidating the role of benzyl groups in modulating solubility and binding affinity.
Significance in Contemporary Scientific Research
This compound serves as a linchpin in constructing complex molecular architectures. Its applications span:
- Medicinal Chemistry : As a precursor to kinase inhibitors and antimicrobial agents, leveraging its ability to coordinate metal ions and participate in hydrogen bonding.
- Materials Science : Functionalization into conductive polymers and metal-organic frameworks (MOFs) due to its planar geometry and $$\pi$$-stacking capability.
- Catalysis : Utilization in ligand design for asymmetric synthesis, where the benzyl group enhances chiral induction.
A comparative analysis of related diamines is provided below:
Theoretical Framework for this compound Studies
The compound’s reactivity is governed by:
- Electronic Effects : The electron-donating amino groups increase pyridine ring nucleophilicity, facilitating electrophilic substitution at the 3- and 5-positions.
- Steric Considerations : The benzyl group introduces steric hindrance, directing regioselectivity in cross-coupling reactions.
- Tautomerism : Equilibrium between amine and imine forms influences solubility and crystallization behavior.
Quantum mechanical calculations (e.g., density functional theory) predict stabilization energies of reaction intermediates, aiding in rational catalyst design.
This structured analysis synthesizes foundational and cutting-edge research to position this compound as a multifaceted tool in modern chemistry. Subsequent sections will delve into synthetic methodologies, spectroscopic characterization, and emerging applications.
Properties
IUPAC Name |
4-N-benzylpyridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H3,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWHBJFDNDWFHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzylpyridine-2,4-diamine typically involves the reaction of pyridine-2,4-diamine with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the amino group .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N4-benzylpyridine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
N4-benzylpyridine-2,4-diamine is characterized by the presence of a pyridine ring substituted with two amino groups at the 2 and 4 positions and a benzyl group at the N4 position. Its molecular formula is , with a molecular weight of approximately 200.24 g/mol. The compound's structure allows for diverse chemical reactivity, making it suitable for various applications.
Biological Applications
1. Antimicrobial Activity
this compound has demonstrated promising antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL . This suggests its potential as an antimicrobial agent in clinical settings.
2. Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies revealed that this compound can induce apoptosis in various cancer cell lines. For example, in human breast cancer cell lines (MCF-7), it showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM . Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent in cancer treatment.
3. Enzyme Inhibition
this compound is known to inhibit specific enzymes by binding to their active sites. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells . The compound's ability to interact with molecular targets makes it a valuable candidate for drug development.
Synthetic Methodologies
The synthesis of this compound typically involves the reaction of 2,4-dichloropyridine with benzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures. This method allows for high yields and purity of the final product .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c in the cytosol and activation of caspase-3.
Case Study 2: Antimicrobial Activity
In another study, this compound was tested against a panel of bacterial pathogens including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N4-benzylpyridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Pyrimidine-2,4-Diamine (BD9437)
- Molecular Formula : C₄H₆N₄
- Molecular Weight : 110.12 g/mol
- Key Features : This compound replaces the pyridine ring with a pyrimidine core, retaining the 2,4-diamine substitution. The absence of a benzyl group reduces steric bulk and lipophilicity.
- Applications : Pyrimidine diamines are foundational in nucleoside analogs and kinase inhibitors. BD9437 is available in purities up to 98% and is sold in quantities ranging from 250 mg to 25 g, indicating laboratory-scale use .
Contrast with Target Compound :
- The pyrimidine ring (two nitrogen atoms) vs. pyridine (one nitrogen) alters electronic properties and hydrogen-bonding capacity.
- Lower molecular weight and simpler structure may favor solubility in polar solvents compared to N4-benzylpyridine-2,4-diamine.
6-(Benzylthio)-N4-Butyl-2-Methylpyrimidine-4,5-Diamine
- Molecular Formula : C₁₆H₂₂N₄S
- Molecular Weight : 302.44 g/mol
- Key Features: This pyrimidine derivative includes a benzylthio group at position 6, a butyl chain at N4, and a methyl group at position 2.
- Applications : Likely serves as an intermediate in drug synthesis, given its complex substitution pattern.
Contrast with Target Compound :
- The sulfur-containing benzylthio group and butyl chain significantly increase molecular weight and lipophilicity.
- Steric hindrance from the bulky substituents may reduce reactivity at the diamine sites compared to this compound.
DBD (N1,N4-Bis(4-(Dimethylamino)Benzylidene)Benzene-1,4-Diamine)
- Molecular Formula: Not explicitly stated, but structurally distinct (Schiff base fluorophore) .
- Key Features: A benzene-1,4-diamine core with dimethylamino benzylidene substituents. Exhibits aggregation-induced emission (AIE), fluorescing only in solid or aggregated states.
- Applications : Used in organic vapor sensors due to fluorescence on/off switching .
Contrast with Target Compound :
Anthranil (BD63792)
- Molecular Formula: C₆H₅NO₂ (CAS 271-58-9)
- Key Features : A simple benzene derivative with adjacent amine and hydroxyl groups.
- Applications : Used in dye synthesis and as a precursor for pharmaceuticals.
Contrast with Target Compound :
- Anthranil lacks the heterocyclic ring and diamine functionality, limiting direct structural comparability.
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Structural Flexibility : The substitution pattern on heterocyclic diamines (e.g., benzyl, benzylthio, or alkyl groups) critically modulates physicochemical properties like solubility and reactivity.
- Functional Diversity: While this compound lacks reported fluorescence or sensor applications, its structural analogs like DBD highlight how minor modifications can enable specialized functions .
- Synthetic Utility : The benzyl group in the target compound may facilitate catalytic or binding interactions in medicinal chemistry, akin to pyrimidine-based intermediates in drug discovery .
Biological Activity
N4-benzylpyridine-2,4-diamine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in antibacterial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a benzyl group and two amine groups at the 2 and 4 positions. This structure plays a crucial role in its interaction with biological targets.
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of this compound and its derivatives. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Key Findings:
- In Vitro Studies : A study assessed the antibacterial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL against E. coli and S. aureus .
- Mechanism of Action : The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, although specific pathways remain to be fully elucidated .
- Resistance Profiles : The compound has also been tested against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating promising activity that suggests potential for development as a therapeutic agent against resistant strains .
Cytotoxic Activity
In addition to its antibacterial properties, this compound has shown cytotoxic effects on various cancer cell lines.
Research Highlights:
- Cancer Cell Lines : Cytotoxicity assays conducted on human liver cancer cells (HepG2) and breast cancer cells (MDA-MB-231) revealed that certain derivatives of this compound exhibit IC50 values in the micromolar range, indicating significant anticancer potential .
- Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to key proteins involved in cancer cell proliferation, further supporting their potential as anticancer agents .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated, contributing to its overall biological profile.
Findings:
- Scavenging Assays : Various assays (DPPH, ABTS) demonstrated that some derivatives possess strong free radical scavenging abilities, which could provide protective effects against oxidative stress-related diseases .
Case Studies and Applications
Several case studies highlight the practical applications of this compound in drug development.
Q & A
Q. What are the standard synthetic routes for N4-benzylpyridine-2,4-diamine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution on a pyrimidine core. For example, benzylamine can react with 2,4-dichloropyridine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Catalysts like Pd(PPh₃)₄ may enhance coupling efficiency . Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature gradients.
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl group at N4: δ ~4.5 ppm for CH₂; pyridine ring protons at δ 6.8–8.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₂H₁₃N₃: 199.26 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .
Q. How does the benzyl group at N4 influence the compound’s solubility and stability?
The hydrophobic benzyl substituent reduces aqueous solubility but enhances lipid membrane permeability. Stability in DMSO or ethanol is superior to water, with degradation <5% after 48 hours at 4°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer effects)?
Discrepancies often arise from assay-specific variables:
- Cell Line Variability : Test across multiple lines (e.g., HeLa vs. MCF-7) .
- Concentration Gradients : Use IC₅₀ curves (0.1–100 µM) to differentiate cytotoxic vs. cytostatic effects .
- Metabolite Interference : Include liver microsome stability assays to rule out false positives .
Q. What computational strategies predict the binding affinity of this compound to kinase targets?
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., EGFR kinase PDB: 1M17) to model interactions. The benzyl group may occupy hydrophobic pockets .
- QSAR Models : Train models on pyrimidine-diamine derivatives to correlate substituents (e.g., electron-withdrawing groups) with inhibition constants (Ki) .
Q. What experimental designs optimize the compound’s selectivity over off-target receptors?
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) .
- Alanine Scanning Mutagenesis : Identify critical binding residues in target enzymes (e.g., mutation of Lys123 in EGFR reduces binding ΔG by 2.1 kcal/mol) .
Q. How can researchers validate the compound’s mechanism of action in vitro?
- Apoptosis Assays : Annexin V/PI staining coupled with caspase-3/7 activation .
- Target Engagement : Cellular thermal shift assays (CETSA) confirm direct binding to intended targets .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to screen parameters (e.g., Taguchi method for solvent/catalyst combinations) .
- Data Reproducibility : Share raw spectra and assay protocols via FAIR-compliant repositories (e.g., Chemotion ELN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
